2-Hydroxy-6-(morpholin-4-yl)benzonitrile
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Overview
Description
2-Hydroxy-6-(morpholin-4-yl)benzonitrile is an organic compound that features a morpholine ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(morpholin-4-yl)benzonitrile typically involves the reaction of 2-hydroxybenzonitrile with morpholine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxyl group, followed by nucleophilic substitution with morpholine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(morpholin-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of 2-hydroxy-6-(morpholin-4-yl)benzaldehyde.
Reduction: Formation of 2-hydroxy-6-(morpholin-4-yl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-6-(morpholin-4-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(morpholin-4-yl)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
- 4-[2-hydroxy-3-(morpholin-4-yl)propoxy]benzonitrile
Uniqueness
2-Hydroxy-6-(morpholin-4-yl)benzonitrile is unique due to the specific positioning of the morpholine ring and the nitrile group, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
185399-54-6 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-hydroxy-6-morpholin-4-ylbenzonitrile |
InChI |
InChI=1S/C11H12N2O2/c12-8-9-10(2-1-3-11(9)14)13-4-6-15-7-5-13/h1-3,14H,4-7H2 |
InChI Key |
RHVRCEPFKSOZKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)O)C#N |
Origin of Product |
United States |
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